4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, sulfonyl, morpholine, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The aromatic and morpholine groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The sulfonyl and oxazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-Methyl-3-nitro-benzenesulfonyl chloride: Contains a nitro group, which imparts different reactivity and properties.
Uniqueness
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-18-8-10-20(11-9-18)31(27,28)23-22(24-12-5-13-26-14-16-29-17-15-26)30-21(25-23)19-6-3-2-4-7-19/h2-4,6-11,24H,5,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWCOKUHCHYZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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